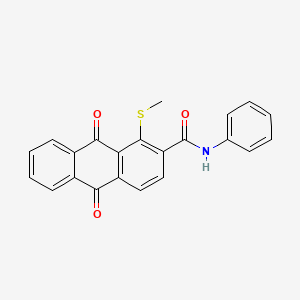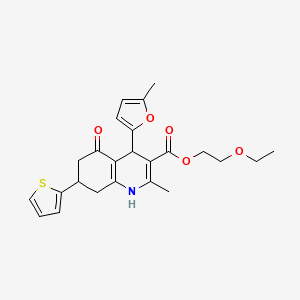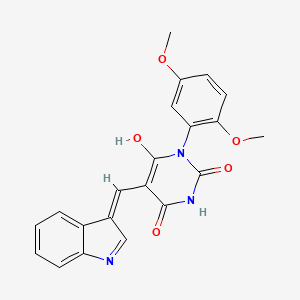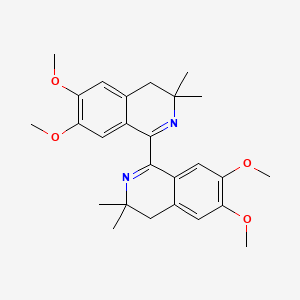
1-(methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide is an organic compound that belongs to the class of anthracene derivatives This compound is characterized by the presence of a methylsulfanyl group, two oxo groups, a phenyl group, and a carboxamide group attached to the anthracene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Anthracene Core: The anthracene core can be synthesized through a Friedel-Crafts acylation reaction, where anthracene is reacted with an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Introduction of the Methylsulfanyl Group: The methylsulfanyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of a suitable anthracene derivative with a methylsulfanyl reagent under basic conditions.
Oxidation to Form Oxo Groups:
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the anthracene derivative with an appropriate amine, such as aniline, under acidic or basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
1-(methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxo groups can be reduced to hydroxyl groups using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitric acid, halogens.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Nitro or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
1-(methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.
Wirkmechanismus
The mechanism of action of 1-(methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA: Intercalating into DNA and affecting gene expression.
Modulating Receptor Activity: Binding to receptors and altering their activity, leading to changes in cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
1-(methylsulfanyl)-9,10-dioxo-N-phenyl-9,10-dihydroanthracene-2-carboxamide can be compared with other similar compounds, such as:
Anthracene Derivatives: Compounds with similar anthracene cores but different substituents.
Methylsulfanyl Compounds: Compounds with methylsulfanyl groups attached to different aromatic or heterocyclic cores.
Carboxamide Derivatives: Compounds with carboxamide groups attached to various aromatic or aliphatic backbones.
The uniqueness of this compound lies in its combination of structural features, which confer specific chemical reactivity and potential biological activities.
Eigenschaften
Molekularformel |
C22H15NO3S |
|---|---|
Molekulargewicht |
373.4 g/mol |
IUPAC-Name |
1-methylsulfanyl-9,10-dioxo-N-phenylanthracene-2-carboxamide |
InChI |
InChI=1S/C22H15NO3S/c1-27-21-17(22(26)23-13-7-3-2-4-8-13)12-11-16-18(21)20(25)15-10-6-5-9-14(15)19(16)24/h2-12H,1H3,(H,23,26) |
InChI-Schlüssel |
VNEKOYFOCVAXNC-UHFFFAOYSA-N |
Kanonische SMILES |
CSC1=C(C=CC2=C1C(=O)C3=CC=CC=C3C2=O)C(=O)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-7-(2-fluorophenyl)-5,5-bis(trifluoromethyl)-5,8-dihydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B15006421.png)
![4-({[5-(3-fluorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B15006423.png)
![N-(2,6-dimethylphenyl)-1-{[(3-nitro-2-oxopyridin-1(2H)-yl)acetyl]amino}cyclohexanecarboxamide](/img/structure/B15006441.png)


![N-(2,6-dimethylphenyl)-2-({1-[4-(trifluoromethoxy)phenyl]-1H-tetrazol-5-yl}sulfanyl)acetamide](/img/structure/B15006455.png)
![4-[(E)-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-4H-1,2,4-triazol-4-yl]imino}methyl]-2-methoxyphenol](/img/structure/B15006458.png)



![methyl 4-({[(2Z)-2-(1,3-benzodioxol-5-ylimino)-3-ethyl-4-oxo-1,3-thiazinan-6-yl]carbonyl}amino)benzoate](/img/structure/B15006481.png)
![2-({[(2-Chlorophenyl)carbonyl]carbamothioyl}amino)-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B15006495.png)
![[3-Amino-6-(methoxymethyl)-4-methylthieno[2,3-b]pyridin-2-yl](2,4-dichlorophenyl)methanone](/img/structure/B15006505.png)
![N-[4-(Chloro-difluoro-methoxy)-phenyl]-2-(4-tetrazol-1-yl-phenoxy)-acetamide](/img/structure/B15006509.png)
